molecular formula C14H16Si B1345635 Dimethyldiphenylsilane CAS No. 778-24-5

Dimethyldiphenylsilane

Cat. No.: B1345635
CAS No.: 778-24-5
M. Wt: 212.36 g/mol
InChI Key: WJKVFIFBAASZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyldiphenylsilane is an organosilicon compound with the molecular formula C14H16Si. It is characterized by the presence of two phenyl groups and two methyl groups attached to a silicon atom. This compound is known for its applications in various fields, including materials science and organic synthesis .

Biochemical Analysis

Biochemical Properties

Dimethyldiphenylsilane plays a crucial role in biochemical reactions, particularly in the synthesis of siloxane polymers. It interacts with various enzymes and proteins, facilitating the formation of high molecular weight siloxane polymers . The compound’s interaction with enzymes such as silanolates and metal hydrides is essential for catalyzing the polymerization process. These interactions involve the cleavage and formation of silicon-oxygen bonds, leading to the creation of linear and cyclic siloxane structures .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in the synthesis of extracellular matrix components, thereby impacting cell adhesion and migration . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to silanolates and metal hydrides, facilitating the polymerization of siloxanes . This binding interaction is crucial for the formation of silicon-oxygen bonds, which are essential for the synthesis of high molecular weight siloxane polymers. Additionally, this compound can inhibit or activate specific enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant cellular changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of siloxane polymers without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular function. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized by enzymes such as silanolates and metal hydrides, leading to the formation of siloxane polymers . These metabolic pathways are crucial for the synthesis and degradation of this compound, impacting its overall biochemical properties and effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its transport across cellular membranes, leading to its accumulation in specific cellular compartments . This transport and distribution are essential for the compound’s biochemical effects, as they determine its localization and interaction with cellular biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for the compound’s interaction with enzymes and proteins, impacting its overall biochemical properties and effects on cellular function.

Preparation Methods

Chemical Reactions Analysis

Dimethyldiphenylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimethyldiphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyldiphenylsilane primarily involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This property makes it useful in the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Dimethyldiphenylsilane can be compared with other similar organosilicon compounds, such as:

This compound is unique due to its specific combination of phenyl and methyl groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

dimethyl(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVFIFBAASZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228420
Record name Dimethyl diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-24-5
Record name Dimethyl diphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyldiphenylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyldiphenylsilane
Reactant of Route 3
Reactant of Route 3
Dimethyldiphenylsilane
Reactant of Route 4
Reactant of Route 4
Dimethyldiphenylsilane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyldiphenylsilane
Reactant of Route 6
Reactant of Route 6
Dimethyldiphenylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.